3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
3-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide is a brominated benzamide derivative featuring a unique di-thiophene-substituted hydroxyethyl group. The bromine atom at the benzamide’s 3-position may enhance electrophilic reactivity, while the thiophene groups could facilitate π-π interactions in biological systems or materials science .
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-14-4-1-3-12(9-14)16(20)19-11-17(21,13-6-8-22-10-13)15-5-2-7-23-15/h1-10,21H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDIYGVKJXGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with analogs from the evidence:
Key Observations:
- Thiophene vs. Phenyl Groups: The target compound’s di-thiophene substitution distinguishes it from phenyl-containing analogs (e.g., ).
- Bromine vs. Other Halogens: Bromine’s larger atomic radius compared to chlorine (e.g., ) may increase steric hindrance but improve lipophilicity, impacting bioavailability .
- Hydroxyethyl Chain Variations: The di-thiophene-hydroxyethyl group in the target compound contrasts with simpler hydroxyethyl chains (e.g., 1,1-dimethyl in ), which could influence solubility and conformational flexibility.
Spectroscopic and Crystallographic Characterization
- NMR Spectroscopy: Thiophene protons in the target compound are expected to resonate near δ 6.8–7.5 ppm, distinct from phenyl (δ 7.0–7.5 ppm) or methoxy groups (δ 3.8–4.0 ppm) in analogs .
- X-ray Diffraction: The crystal structure of N-(3-bromo-1,4-dioxo-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide (R factor = 0.047 ) reveals planar benzamide cores with halogen-dependent packing motifs. Similar analyses for the target compound could elucidate the impact of thiophene substituents on crystal packing.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted thiophene and benzamide precursors. Key steps include:
- Amide bond formation between 3-bromobenzoyl chloride and a hydroxyethyl-thiophene intermediate under inert conditions (argon/nitrogen).
- Catalytic optimization : Use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent to enhance yield and selectivity during cyclization steps .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) improve reaction homogeneity and stability .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Q. Table 1: Synthetic Optimization Parameters
| Condition | Example Parameters | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | TBHP (0.4 mL, 70%) | 95 | |
| Solvent | THF, reflux | 88 | |
| Reaction Time | 2–6 hours | 90–95 |
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromine at C3 of benzamide, hydroxyethyl-thiophene linkage). Key peaks include:
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~450–460) .
- IR Spectroscopy : Bands at ~3300 cm (O-H stretch), ~1650 cm (C=O amide) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| H NMR | δ 5.1 ppm (hydroxyethyl proton) | |
| HRMS | m/z 456.02 (calculated for CHBrNOS) |
Q. How does the compound’s stability under various conditions affect experimental design?
Methodological Answer:
- pH Sensitivity : The hydroxyethyl group is prone to hydrolysis under strongly acidic/basic conditions. Stability studies recommend neutral buffers (pH 6–8) for biological assays .
- Light and Temperature : Store at –20°C in amber vials to prevent bromine-thiophene bond degradation .
- Solvent Compatibility : Use DMSO for stock solutions; avoid aqueous storage >24 hours to prevent precipitation .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the compound’s solubility in different solvents?
Methodological Answer: Contradictions often arise from varying solvent polarities and substituent effects:
- Hansen Solubility Parameters : Calculate solubility spheres using δ, δ, and δ values. For example, DMSO (δ~26 MPa) outperforms ethanol (δ~22 MPa) due to better hydrogen-bond acceptance .
- Co-solvency : Use water-DMSO mixtures (e.g., 10% v/v) to enhance aqueous solubility without destabilizing the compound .
Q. Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | >50 | 25°C, inert | |
| Water | <0.1 | 25°C, neutral pH |
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with targets (e.g., enzymes, receptors) .
- Isotopic Labeling : Incorporate O into the hydroxyethyl group to track metabolic stability in cell cultures .
- Molecular Docking : Compare binding poses with thiophene-containing analogs (e.g., PubChem CID 1421442-59-2) to identify critical residues .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the bromine atom is a high-electron-density site for cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., THF vs. DMF) for Suzuki-Miyaura coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
